molecular formula C14H12N2O2 B1496157 Diphenylglyoxime CAS No. 522-34-9

Diphenylglyoxime

Cat. No. B1496157
CAS RN: 522-34-9
M. Wt: 240.26 g/mol
InChI Key: JJZONEUCDUQVGR-WXUKJITCSA-N
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Description

Diphenylglyoxime, also known as α-Benzil dioxime, is used as a chelating agent in differential pulse adsorptive stripping voltammetric (DPASV) determination of cobalt in vegetable animal foodstuffs .


Synthesis Analysis

In the synthesis of cobaloximes, Diphenylglyoxime is used as one of the glyoximate ligands. The reaction products of various [Co (gH/DmgH/dpg) 2 (L) (X)] with ligand L (L is pyridine (Py), 4-hydroxy pyridine (HP), 4-methyl pyridine (MP) and 4- ( N, N -dimethyl) amino pyridine (DMAP) were synthesized . The compounds were studied by IR and NMR spectroscopy and thermal analysis .


Molecular Structure Analysis

The spectroscopic results demonstrated that the proposed cobaloxime complexes are six coordinated species and octahedral geometry . The complexes are stable up to 350°C and follow a three-stage decomposition pattern depending upon the configuration that finally gives Co 3 O 4 as a residue .


Chemical Reactions Analysis

The reaction products of various [Co(gH/DmgH/dpg) 2 (L)(X)] with ligand L (L is pyridine (Py), 4-hydroxy pyridine (HP), 4-methyl pyridine (MP) and 4-(N,N-dimethyl) amino pyridine (DMAP) were synthesized . The compounds were studied by IR and NMR spectroscopy and thermal analysis .


Physical And Chemical Properties Analysis

Diphenylglyoxime is a yellowish-orange powder . It has a melting point of 237-240 °C (dec.) (lit.) and a boiling point of 382.97°C (rough estimate) . It is insoluble in water .

Scientific Research Applications

1. Selective Reagent for Palladium

Diphenylglyoxime impregnated on polystyrene has been utilized as a selective reagent for palladium, showing a strong preference for palladium over other metals like platinum and nickel (Warshawsky, 1974).

2. X-ray Analysis of Chemical Structures

Diphenylglyoxime has been a subject in X-ray analysis studies to understand the structures of various chemical compounds, demonstrating its importance in structural chemistry (Milone, 1936).

3. Electrochemical Properties in Modified Electrodes

Cobaloximes containing diphenylglyoxime have been synthesized and characterized for their electrochemical properties. These studies help in understanding the potential application of diphenylglyoxime in developing modified electrodes (Sowmya, Sridhar, & Vijaikanth, 2020).

4. Antioxidant Property Assessment

Diphenylglyoxime derivatives have been used in studies evaluating antioxidant properties using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. This demonstrates its role in research concerning oxidative stress and antioxidants (Mishra, Ojha, & Chaudhury, 2012).

5. Palladium Extraction

Studies have utilized polyurethane foam impregnated with diphenylglyoxime for the selective extraction of palladium from solutions containing other metals, indicating its use in metal extraction and purification processes (Kang & Lee, 1983).

properties

IUPAC Name

(NE)-N-[(2E)-2-hydroxyimino-1,2-diphenylethylidene]hydroxylamine
Source PubChem
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InChI

InChI=1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H/b15-13+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZONEUCDUQVGR-WXUKJITCSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C(=N/O)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID601293220
Record name (1E,2E)-1,2-Ethanedione 1,2-dioxime
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Molecular Weight

240.26 g/mol
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Physical Description

All isomeric forms are solids; [Merck Index] White or light yellow crystalline powder; [Alfa Aesar MSDS]
Record name Benzyl dioxime
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Product Name

Diphenylglyoxime

CAS RN

522-34-9, 23873-81-6
Record name (1E,2E)-1,2-Ethanedione 1,2-dioxime
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Record name alpha-Benzil dioxime
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Record name (E,E)-diphenylethanedione dioxime
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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